1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
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Overview
Description
1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a butoxyphenyl group and a dioxidoisothiazolidinylphenyl group attached to a central urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Butoxyaniline: This is achieved by reacting 4-nitroaniline with butanol in the presence of a reducing agent such as iron powder and hydrochloric acid.
Formation of 4-Butoxyphenylisocyanate: The 4-butoxyaniline is then reacted with phosgene to form 4-butoxyphenylisocyanate.
Synthesis of 1-(4-Butoxyphenyl)urea: The 4-butoxyphenylisocyanate is reacted with aniline to form 1-(4-butoxyphenyl)urea.
Introduction of the Dioxidoisothiazolidinyl Group: The final step involves the reaction of 1-(4-butoxyphenyl)urea with 4-(1,1-dioxidoisothiazolidin-2-yl)phenylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing hydrogen atoms on the phenyl rings.
Scientific Research Applications
1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- 1-(4-Ethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- 1-(4-Propoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
Uniqueness
1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different alkoxy groups, potentially leading to different applications and effects.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-3-14-27-19-11-7-17(8-12-19)22-20(24)21-16-5-9-18(10-6-16)23-13-4-15-28(23,25)26/h5-12H,2-4,13-15H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUZYJLUZQTBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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